(E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide
Description
(E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide is a sulfonamide derivative featuring an (E)-configured ethenesulfonamide core. The compound is characterized by:
- Aryl group: A 4-methylphenyl substituent on the ethene moiety.
- Sulfonamide side chain: A morpholine-4-ylsulfonylethyl group attached to the nitrogen atom.
This structure is designed to optimize interactions with biological targets, particularly enzymes like Factor Xa, as seen in closely related analogues . The morpholine group enhances solubility and bioavailability, while the 4-methylphenyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-14-2-4-15(5-3-14)6-12-23(18,19)16-7-13-24(20,21)17-8-10-22-11-9-17/h2-6,12,16H,7-11,13H2,1H3/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNKNTDMTSQSBR-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCS(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCS(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Morpholine-containing analogues (e.g., Target Compound, ) exhibit enhanced solubility due to the morpholine ring’s polarity, making them suitable for pharmaceutical formulations .
- Electron-withdrawing groups (e.g., nitro in 6s) increase thermal stability (higher melting points) but may reduce bioavailability.
- Methoxy-rich substituents (e.g., 6s, 6u) are associated with improved binding to hydrophobic enzyme pockets, as seen in anticancer agents .
Key Trends :
Physicochemical Properties
- Melting Points : Correlate with substituent polarity. Nitro/methoxy-rich compounds (e.g., 6s, 6u) exhibit higher melting points (>170°C) due to crystallinity and intermolecular interactions .
- Solubility : Morpholine-containing derivatives (e.g., Target Compound) show improved aqueous solubility compared to halogenated analogues (e.g., 6c with bromophenyl ).
Structural Validation Tools
Crystallographic tools like SHELX , ORTEP-3 , and WinGX were used to confirm the (E)-configuration and molecular geometry of analogues, ensuring accurate structure-activity relationship (SAR) studies.
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